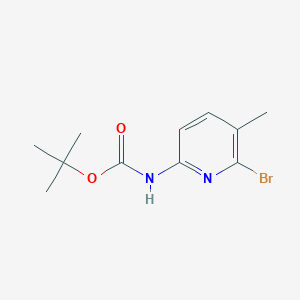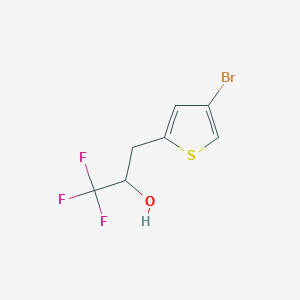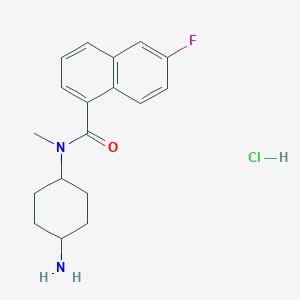![molecular formula C12H20N2 B13517781 Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . . This compound is characterized by the presence of both benzyl and methyl groups attached to a propan-2-yl backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(methyl)[1-(methylamino)propan-2-yl]amine typically involves the reaction of benzyl chloride with N-methyl-1-(methylamino)propan-2-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl(methyl)[1-(methylamino)propan-2-yl]amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Secondary amines
Substitution: Azides, thiols, and other substituted derivatives
Applications De Recherche Scientifique
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include signal transduction, neurotransmitter release, or enzyme catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(methylamino)propan-2-amine: Similar in structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the propan-2-yl backbone.
N,N-Dimethyl-1-(methylamino)propan-2-amine: Similar backbone but different substitution pattern.
Uniqueness
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar counterparts.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-N-benzyl-1-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(9-13-2)14(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
Clé InChI |
IPQISPMNHQKILX-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC)N(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


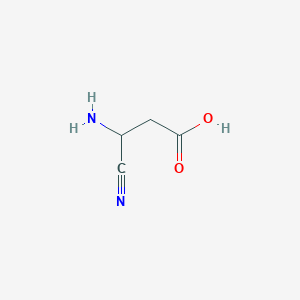
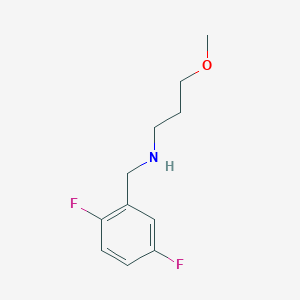
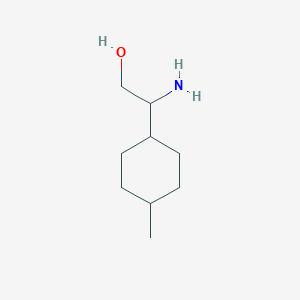
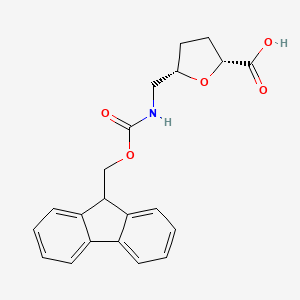
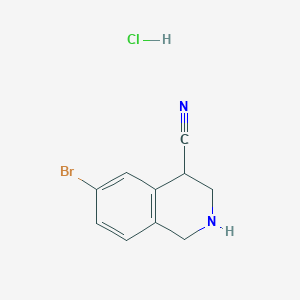

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
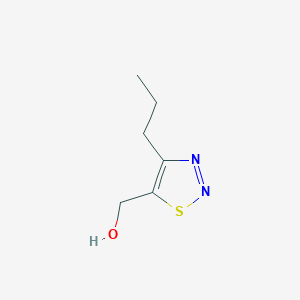
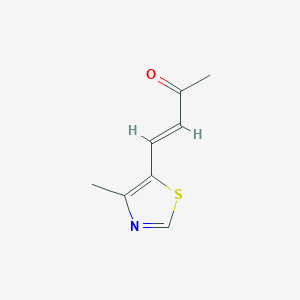
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
